N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of fluorine atoms and a trifluoromethyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 3-cyanopyridine, and introducing the 2,5-difluorophenyl and 4-(trifluoromethyl)phenyl groups through nucleophilic aromatic substitution reactions.
Amidation Reaction: The carboxylic acid group on the pyridine ring can be converted to the carboxamide using reagents like thionyl chloride followed by reaction with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of fluorine atoms and the trifluoromethyl group can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-difluorophenyl)-5-phenylpyridine-3-carboxamide
- N-(2,5-difluorophenyl)-5-[4-methylphenyl]pyridine-3-carboxamide
- N-(2,5-difluorophenyl)-5-[4-chlorophenyl]pyridine-3-carboxamide
Uniqueness
N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the presence of both difluorophenyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1057089-78-7 |
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Molecular Formula |
C19H11F5N2O |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H11F5N2O/c20-15-5-6-16(21)17(8-15)26-18(27)13-7-12(9-25-10-13)11-1-3-14(4-2-11)19(22,23)24/h1-10H,(H,26,27) |
InChI Key |
LDNPYYKZNNSMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)NC3=C(C=CC(=C3)F)F)C(F)(F)F |
Origin of Product |
United States |
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